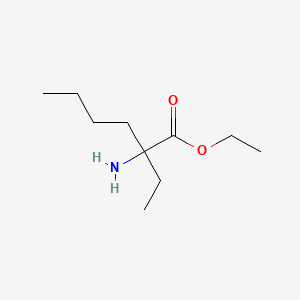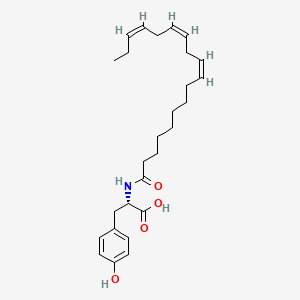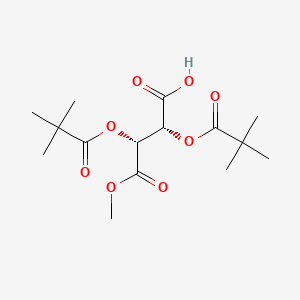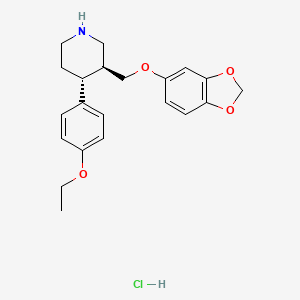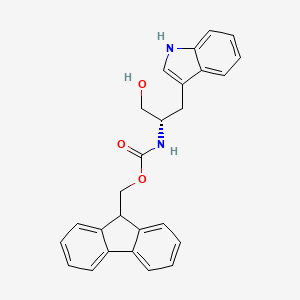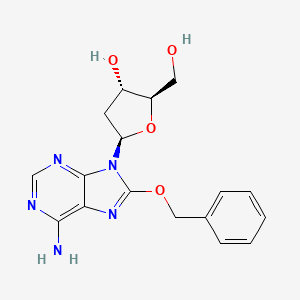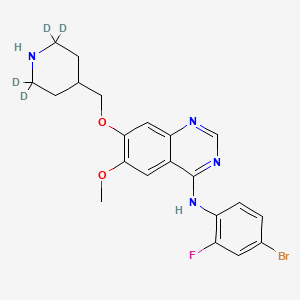
N-Demethyl Vandetanib-d4
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Demethyl Vandetanib-d4 involves the deuteration of the piperidine ring in N-Desmethyl Vandetanib. The process typically includes the following steps:
Deuteration: The piperidine ring is deuterated using deuterium gas (D2) in the presence of a suitable catalyst.
Purification: The deuterated compound is purified using high-performance liquid chromatography (HPLC) to achieve the desired purity level
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is carried out in cleanroom environments to ensure high purity and quality. The production capacity can range from kilograms to metric tons, depending on the demand.
化学反应分析
Types of Reactions
N-Demethyl Vandetanib-d4 undergoes various chemical reactions, including:
Oxidation: Formation of N-oxide.
Reduction: Reduction of the quinazoline ring.
Substitution: Substitution reactions on the aromatic ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or other oxidizing agents.
Reduction: Sodium borohydride (NaBH4) or other reducing agents.
Substitution: Halogenating agents like bromine (Br2) or fluorine (F2).
Major Products
Oxidation: N-oxide derivatives.
Reduction: Reduced quinazoline derivatives.
Substitution: Halogenated derivatives.
科学研究应用
N-Demethyl Vandetanib-d4 is widely used in scientific research, particularly in the following fields:
Chemistry: Used as a reference standard in mass spectrometry for the quantification of Vandetanib and its metabolites.
Biology: Employed in studies to understand the metabolic pathways of Vandetanib.
Medicine: Used in pharmacokinetic studies to evaluate the distribution and elimination of Vandetanib in the body.
Industry: Utilized in the development of new antitumor drugs and in quality control processes .
作用机制
N-Demethyl Vandetanib-d4, like Vandetanib, inhibits multiple tyrosine kinases, including vascular endothelial growth factor receptor-2 (VEGFR-2), epidermal growth factor receptor (EGFR), and RET-tyrosine kinase. These receptors are involved in tumor growth, progression, and angiogenesis. By inhibiting these pathways, this compound exerts its antitumor effects .
相似化合物的比较
Similar Compounds
N-Desmethyl Vandetanib: The non-deuterated analogue.
Vandetanib: The parent compound used in cancer treatment.
Uniqueness
N-Demethyl Vandetanib-d4 is unique due to its deuterium labelling, which makes it a valuable tool in research for tracking metabolic pathways and studying the pharmacokinetics of Vandetanib. The deuterium atoms provide a distinct mass difference, allowing for precise quantification and analysis in mass spectrometry .
属性
IUPAC Name |
N-(4-bromo-2-fluorophenyl)-6-methoxy-7-[(2,2,6,6-tetradeuteriopiperidin-4-yl)methoxy]quinazolin-4-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22BrFN4O2/c1-28-19-9-15-18(10-20(19)29-11-13-4-6-24-7-5-13)25-12-26-21(15)27-17-3-2-14(22)8-16(17)23/h2-3,8-10,12-13,24H,4-7,11H2,1H3,(H,25,26,27)/i6D2,7D2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTCPERSEGREUFC-KXGHAPEVSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=NC=N2)NC3=C(C=C(C=C3)Br)F)OCC4CCNCC4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(CC(CC(N1)([2H])[2H])COC2=C(C=C3C(=C2)N=CN=C3NC4=C(C=C(C=C4)Br)F)OC)[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22BrFN4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

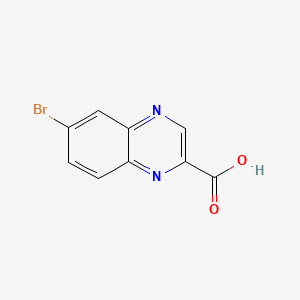
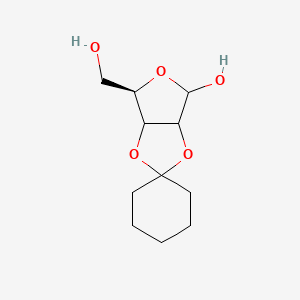
![N-[4-[[Tert-butyl(dimethyl)silyl]oxymethyl]-1,3-thiazol-2-yl]-4-hydroxy-2-methyl-1,1-dioxo-1lambda6,2-benzothiazine-3-carboxamide](/img/structure/B584667.png)
